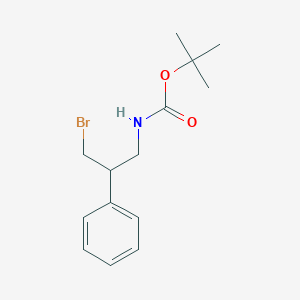

Tert-butyl N-(3-bromo-2-phenylpropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-bromo-2-phenylpropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16-10-12(9-15)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPCLLHVHMIQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CBr)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Tert-butyl N-(3-bromo-2-phenylpropyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through nucleophilic substitution reactions , where the bromo group is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes or receptors to produce its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of tert-butyl carbamates with varying substituents. Below is a comparative analysis of structurally related analogues:

Physicochemical Properties

- Lipophilicity : The phenyl group in the target compound increases logP (~3.2 estimated) compared to the dimethylpropyl analogue (logP ~2.8), impacting membrane permeability .

- Steric Effects : The 2,2-dimethylpropyl variant’s steric bulk reduces accessibility to the carbamate group, slowing deprotection under acidic conditions (e.g., HCl/dioxane) .

Research Findings and Trends

- Crystallography : Tools like SHELXL and ORTEP-3 (used in structural validation of similar compounds) highlight the importance of precise stereochemical analysis for carbamate derivatives .

- Synthetic Methodologies: Reductive amination (e.g., for azidoethylamino derivatives) and Boc deprotection protocols (TFA/CH2Cl2) are standardized across analogues, ensuring reproducibility .

- Emerging Analogues : Recent work on bicyclic carbamates (e.g., 3-azabicyclo[4.1.0]heptane derivatives) focuses on improving metabolic stability and target selectivity in oncology .

Biological Activity

Tert-butyl N-(3-bromo-2-phenylpropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing findings from various research sources.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H16BrN2O2

- Molecular Weight : 303.18 g/mol

The compound features a tert-butyl group, a carbamate functional group, and a bromo-substituted phenylpropyl moiety, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Streptococcus pneumoniae | 16 μg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics, particularly in an era of rising antibiotic resistance.

Antidiabetic Potential

In addition to its antimicrobial properties, this compound has shown potential antidiabetic effects. In vitro studies indicated that the compound can enhance insulin sensitivity and promote glucose uptake in skeletal muscle cells. This activity may be attributed to its ability to modulate key signaling pathways involved in glucose metabolism.

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes critical for bacterial survival and glucose metabolism.

- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Modulation of Signaling Pathways : It may interact with insulin signaling pathways, enhancing glucose uptake.

Study 1: Antimicrobial Efficacy

In a controlled study published in Molecules, researchers evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. The study highlighted the compound's effectiveness against multiple bacterial strains and provided insights into structure-activity relationships that could guide future modifications for enhanced potency .

Study 2: Antidiabetic Effects

Another study focused on the antidiabetic effects of this compound in a diabetic mouse model. Results indicated that treatment with this compound significantly reduced blood glucose levels compared to control groups. The researchers concluded that this compound could be a promising candidate for further development as an antidiabetic agent .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. According to data from PubChem, this compound is classified as harmful if swallowed and can cause skin irritation . Further toxicological studies are necessary to evaluate its safety profile comprehensively.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl N-(3-bromo-2-phenylpropyl)carbamate?

- The compound is typically synthesized by reacting tert-butyl carbamate with a brominated phenylpropylamine derivative. Key steps include:

- Amine activation : Use of bases like potassium carbonate or triethylamine to deprotonate the amine group .

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility and reaction kinetics .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .

- Example: Reaction of 3-bromo-2-phenylpropylamine with di-tert-butyl dicarbonate (Boc₂O) in DCM with triethylamine yields the product after purification .

Q. How is the compound purified and characterized?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR : ¹H/¹³C NMR to confirm the tert-butyl group (~1.3 ppm for CH₃) and bromine/aromatic protons .

- HPLC : Purity assessment (>95% typical for research-grade material) .

- Mass spectrometry : Molecular ion peak matching the molecular formula (C₁₄H₁₈BrNO₂, [M+H]⁺ = 328.05) .

Q. What are the key stability considerations during storage?

- Storage conditions : Protect from moisture and light at 2–8°C in airtight containers .

- Decomposition risks : Hydrolysis of the carbamate group under prolonged exposure to acidic/basic conditions .

Advanced Research Questions

Q. How can contradictory data on hydrolysis rates be resolved?

- Conflicting hydrolysis rates reported in literature may stem from:

- pH variability : Acidic conditions (HCl/THF) favor faster hydrolysis vs. basic (NaOH/MeOH) .

- Temperature effects : Activation energy differences (e.g., 50°C vs. room temperature) .

- Troubleshooting :

- Conduct kinetic studies under controlled pH/temperature.

- Use in-situ monitoring (e.g., FTIR for carbonyl group disappearance) .

Q. What strategies optimize its use as a synthetic intermediate in cross-coupling reactions?

- The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ for aryl bromide activation .

- Protecting group stability : The tert-butyl carbamate group is inert under most coupling conditions .

- Case study : Coupling with boronic acids in THF/H₂O (2:1) at 80°C yields biaryl derivatives .

Q. How does structural modification impact biological activity?

- Comparative analysis :

| Modification | Biological Activity | Reference |

|---|---|---|

| Bromine → Chlorine | Reduced enzyme inhibition | |

| tert-butyl → Methyl | Lower metabolic stability |

- Methodology :

- Enzyme assays : Measure IC₅₀ against targets (e.g., acetylcholinesterase) .

- Molecular docking : Validate interactions using X-ray crystallography (SHELXL/ORTEP) .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

- Issue : Scalability challenges due to exothermic reactions or poor mixing.

- Solutions :

- Flow chemistry : Continuous reactors improve heat dissipation .

- Solvent optimization : Switch to acetonitrile for higher throughput .

Q. What analytical techniques resolve stereochemical uncertainties?

- X-ray crystallography : Use SHELX or WinGX for crystal structure determination (e.g., confirming propyl chain conformation) .

- Circular dichroism (CD) : Applicable for chiral derivatives .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

- Hazard mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.